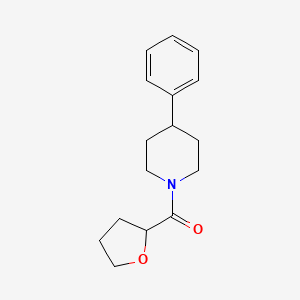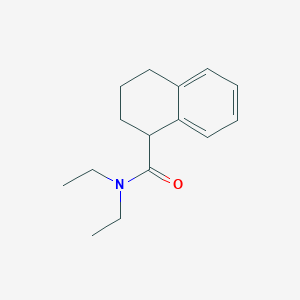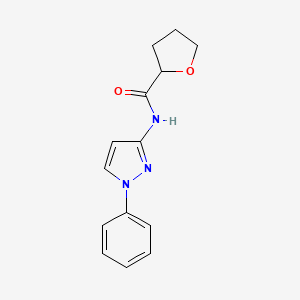
(5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a synthetic compound that belongs to the class of pyrrolidinyl aryl ketones. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
(5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone acts by binding to the DAT protein and blocking the reuptake of dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the synaptic space, which can have various physiological and behavioral effects depending on the brain region and the concentration of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone have been extensively studied in animal models and in vitro systems. It has been shown to increase dopamine levels in the striatum and prefrontal cortex, leading to enhanced locomotor activity, reward-related behaviors, and cognitive functions. It has also been shown to have antidepressant-like effects in animal models of depression, possibly through its ability to increase dopamine and serotonin levels in the brain.
実験室実験の利点と制限
The main advantage of using (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in lab experiments is its high potency and selectivity for the DAT protein. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. However, its use is limited by its potential toxicity and off-target effects, which can vary depending on the experimental conditions and the concentration of the compound.
将来の方向性
There are several future directions for the use of (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in scientific research. One area of interest is the development of new compounds that can selectively target other dopamine transporters, such as the norepinephrine transporter (NET) and the serotonin transporter (SERT). Another area of interest is the use of (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in combination with other drugs or therapies to treat various neurological and psychiatric disorders. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the biochemical and physiological effects of (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, which could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a synthetic compound that has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. Its high potency and selectivity for the DAT protein make it a valuable tool for studying the role of dopamine in various physiological and pathological processes. However, its use is limited by its potential toxicity and off-target effects, which can vary depending on the experimental conditions and the concentration of the compound. Further studies are needed to elucidate the molecular mechanisms underlying its biochemical and physiological effects, which could lead to the development of new drugs with improved efficacy and safety profiles.
合成法
The synthesis of (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-pyridylmethylamine in the presence of a base such as triethylamine. The resulting product is then reduced with sodium borohydride to yield the final compound. This method has been optimized for high yield and purity, making it suitable for large-scale production.
科学的研究の応用
(5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective and potent inhibitor of the dopamine transporter (DAT), which plays a critical role in regulating dopamine neurotransmission. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes, including addiction, depression, and Parkinson's disease.
特性
IUPAC Name |
(5-bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O/c17-12-3-4-14(18)13(10-12)16(21)20-9-1-2-15(20)11-5-7-19-8-6-11/h3-8,10,15H,1-2,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUKHZCCYFQBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C(C=CC(=C2)Br)Cl)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1-benzofuran-2-yl)ethyl]-5-bromo-N-methylthiophene-2-carboxamide](/img/structure/B7493988.png)




![2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide](/img/structure/B7494029.png)

![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)

![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone](/img/structure/B7494054.png)
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7494059.png)
![(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494074.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7494082.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494083.png)